molecular formula C14H18BNO3 B1420425 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile CAS No. 1035266-33-1

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

Cat. No. B1420425
M. Wt: 259.11 g/mol
InChI Key: GBJIGXGUAVDWQS-UHFFFAOYSA-N
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Description

The compound “3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile” is likely a boronic ester, which are commonly used in organic synthesis . Boronic esters are known for their role in the Suzuki reaction, a type of cross-coupling reaction .


Molecular Structure Analysis

The compound likely contains a boron atom bonded to two oxygen atoms and a carbon atom, forming a boronic ester group. This group is attached to a benzene ring, which is also bonded to a methoxy group and a nitrile group .


Chemical Reactions Analysis

Boronic esters are known to undergo several types of reactions. They can participate in cross-coupling reactions like the Suzuki reaction . They can also undergo hydroboration, a reaction where a boron-hydrogen bond is formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the nitrile group could increase its polarity, and the boronic ester group could make it susceptible to hydrolysis .

Scientific Research Applications

  • Synthesis of Novel Copolymers

    • Field : Polymer Chemistry .
    • Application : The compound is used in the synthesis, optical, and electrochemical properties of novel copolymers based on benzothiadiazole and electron-rich arene units .
  • Synthesis of N-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) Pyridin-3-yl)Cyclopropanesulfonamide

    • Field : Organic Chemistry .
    • Application : The compound is an organic intermediate with borate and sulfonamide groups, which can be synthesized through nucleophilic and amidation reactions .
    • Method : The structure of the title compound is characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .
    • Results : The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .
  • Synthesis of Boronic Acid Compounds

    • Field : Organic Chemistry .
    • Application : Boronic acid compounds are usually used to protect diols; it is utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
  • Construction of Stimulus-Responsive Drug Carriers

    • Field : Pharmaceutical Chemistry .
    • Application : Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers due to their advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
    • Method : The drug is loaded onto the carrier through covalent or non-covalent interactions, and the formation and rupture of the boronic ester bond in different environments is used to achieve the controlled drug release .
    • Results : The types of drug carriers based on borate linkages include drug–polymer coupling, polymer micelles, linear-hyperbranched polymers and mesoporous silica, etc. They can not only load anti-cancer drugs, but also deliver insulin and genes .
  • Borylation at the Benzylic C-H Bond of Alkylbenzenes

    • Field : Organic Chemistry .
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for borylation at the benzylic C-H bond of alkylbenzenes .
  • Hydroboration of Alkyl or Aryl Alkynes and Alkenes

    • Field : Organic Chemistry .
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane may be used for hydroboration of alkyl or aryl alkynes and alkenes .

Safety And Hazards

As with all chemicals, proper safety precautions should be taken when handling this compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The use of boronic esters in organic synthesis is a well-established field with many potential applications. Future research could explore new synthetic methods involving this compound, or new reactions that it can participate in .

properties

IUPAC Name

3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BNO3/c1-13(2)14(3,4)19-15(18-13)11-6-10(9-16)7-12(8-11)17-5/h6-8H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJIGXGUAVDWQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10674933
Record name 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

CAS RN

1035266-33-1
Record name 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10674933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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